molecular formula C24H15Cl2F4N3O4 B15137508 Hsd17B13-IN-65

Hsd17B13-IN-65

货号: B15137508
分子量: 556.3 g/mol
InChI 键: RBOVPHNKKHUJMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hsd17B13-IN-65 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease. The inhibition of hydroxysteroid 17-beta-dehydrogenase 13 has shown potential in treating liver diseases by reducing hepatic inflammation, fibrosis, and progression to hepatocellular carcinoma .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-65 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include:

化学反应分析

Types of Reactions

Hsd17B13-IN-65 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

科学研究应用

Hsd17B13-IN-65 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism.

    Biology: Helps in understanding the biological pathways involving hydroxysteroid 17-beta-dehydrogenase 13 and its impact on liver function.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases, particularly non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.

    Industry: Used in the development of new drugs targeting liver diseases and in the study of enzyme inhibitors

作用机制

Hsd17B13-IN-65 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of steroids and lipid droplets in the liver. By inhibiting this enzyme, this compound reduces the formation of pro-inflammatory lipid mediators and retinol, thereby decreasing hepatic inflammation and fibrosis. The molecular targets include the active site of the enzyme, where the inhibitor binds and prevents its activity .

相似化合物的比较

Hsd17B13-IN-65 is compared with other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13, such as:

Uniqueness

This compound is unique due to its high potency and selectivity for hydroxysteroid 17-beta-dehydrogenase 13. It has shown promising results in preclinical studies for reducing liver inflammation and fibrosis, making it a valuable candidate for further research and development .

属性

分子式

C24H15Cl2F4N3O4

分子量

556.3 g/mol

IUPAC 名称

3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C24H15Cl2F4N3O4/c1-11-31-20-16(27)6-7-17(32-22(35)13-8-14(25)21(34)15(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-18(12)37-24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35)

InChI 键

RBOVPHNKKHUJMC-UHFFFAOYSA-N

规范 SMILES

CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。